1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a fluorophenyl group, a sulfonyl group, an indole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the indole moiety, the introduction of the fluorophenyl group, and the coupling of these fragments with the piperidine ring. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to couple the fluorophenyl group with the indole moiety.
Amide bond formation: The final step often involves the formation of an amide bond between the indole derivative and the piperidine carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: Such as G-protein coupled receptors or ion channels, modulating their activity.
Inhibiting enzymes: Such as kinases or proteases, affecting cellular signaling pathways.
Modulating gene expression: By interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenylsulfonyl)piperidine: A simpler analog lacking the indole moiety.
1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone: A structurally related compound with a pyrrolidinone ring instead of a piperidine ring.
1-sulfonyl-1,2,3-triazoles: Compounds with a similar sulfonyl group but different core structures.
Properties
Molecular Formula |
C23H26FN3O4S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[1-(2-methoxyethyl)indol-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26FN3O4S/c1-31-16-15-26-12-11-20-21(3-2-4-22(20)26)25-23(28)17-9-13-27(14-10-17)32(29,30)19-7-5-18(24)6-8-19/h2-8,11-12,17H,9-10,13-16H2,1H3,(H,25,28) |
InChI Key |
RIETYSDUVFGWCR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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